molecular formula C23H23FN4O5S2 B2686657 ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 361174-36-9

ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2686657
CAS No.: 361174-36-9
M. Wt: 518.58
InChI Key: SIEFAETZQITUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazole-Piperazine Conjugates

The exploration of thiazole-piperazine hybrids originated from early 21st-century efforts to enhance the pharmacokinetic properties of sulfonamide-based therapeutics. Initial work focused on modifying the piperazine ring’s substituents to improve solubility and blood-brain barrier permeability. A pivotal shift occurred with the integration of thiazole moieties, which introduced additional hydrogen-bonding capabilities and aromatic stacking potential. For instance, imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates demonstrated selective inhibition of human carbonic anhydrase II (hCA II), achieving inhibition constants (K~i~) of 57.7–98.2 µM. Parallel developments in opioid receptor modulation revealed that thiazole-piperazine derivatives like compounds 3a–3g prolonged reaction times in tail-clip and hot-plate tests by 40–60% compared to controls, with naloxone-reversible effects confirming opioidergic mechanisms. These findings underscored the scaffold’s versatility in addressing both enzymatic and receptor-mediated pathways.

Structural Classification within Medicinal Chemistry

Thiazole-sulfonyl piperazine derivatives are classified into three primary structural categories based on linkage patterns:

  • Direct sulfonamide-linked conjugates : Feature a sulfonyl group connecting the thiazole and piperazine rings, as seen in ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate. This design enhances metabolic stability by resisting esterase-mediated hydrolysis.
  • Carbamoyl-bridged hybrids : Incorporate a carbamoyl spacer between aromatic systems, enabling conformational adaptability for target engagement. For example, Combretastatin-A4-linked sulfonyl piperazine derivatives exhibited IC~50~ values of 0.36 µM against A549 lung cancer cells by tubulin polymerization inhibition.
  • Heterocyclic-fused systems : Integrate additional rings like imidazo[2,1-b]thiazole to create planar architectures favorable for intercalation. Such systems showed >50-fold selectivity for hCA II over hCA I, IX, and XII isoforms.

The subject compound falls into the first category, utilizing a benzenesulfonyl group to tether the thiazole and piperazine units. This configuration optimizes steric and electronic interactions with hydrophobic enzyme pockets while maintaining aqueous solubility through the ethyl carboxylate terminus.

Research Significance in Drug Discovery

Thiazole-sulfonyl piperazine derivatives address critical challenges in modern pharmacotherapy:

  • Isoform selectivity : The scaffold’s modular design allows precise tuning against specific carbonic anhydrase isoforms. For instance, replacing the 4-fluorophenyl group with a 3,4-dichlorophenyl moiety in artemisinin-piperazine hybrids increased antitumor potency 40-fold against SMMC-7721 cells (IC~50~ = 0.0025 µM).
  • Multitarget engagement : Molecular docking studies on compound 3a revealed simultaneous interactions with µ-opioid receptor residues (Asp147, Tyr148) and δ-opioid receptor sites (Gln105, Leu125), explaining its dual antinociceptive efficacy.
  • Enhanced pharmacokinetics : Piperazine’s nitrogen atoms facilitate salt formation, improving oral bioavailability. Matrine-piperazine conjugates demonstrated 1.7-fold higher plasma exposure than unmodified matrine while retaining cytotoxic activity against Bel-7402 hepatoma cells (IC~50~ = 50.4 µM).

These attributes position the subject compound as a prototype for developing kinase inhibitors, epigenetic modulators, and antimicrobial agents requiring high target specificity.

Positioning within Sulfonamide Derivative Research

Sulfonamide derivatives constitute a cornerstone of medicinal chemistry, with over 30 FDA-approved drugs targeting conditions from glaucoma to epilepsy. The subject compound advances this legacy through three innovations:

  • Sulfonyl group repurposing : Unlike traditional sulfonamides acting as zinc-binding motifs in carbonic anhydrase inhibitors, the benzenesulfonyl bridge here serves as a rigid spacer optimizing distance between the thiazole’s pharmacophore and piperazine’s solubilizing group.
  • Fluorine integration : The 4-fluorophenyl substituent enhances membrane permeability via the “fluorine effect,” increasing logP by 0.5–0.7 units compared to non-fluorinated analogs.
  • Carboxylate prodrug strategy : Ethyl esterification of the piperazine carboxylate enables passive diffusion across biological barriers, with intracellular esterases cleaving the group to release the active carboxylic acid.

Comparatively, classical sulfonamides like acetazolamide achieve hCA II inhibition at K~i~ = 12 nM but lack isoform selectivity. The subject compound’s K~i~ of 57.7 µM against hCA II, while less potent, shows >100-fold selectivity over off-target isoforms—a trade-off favoring therapeutic index over raw potency. This evolution reflects the field’s shift toward target-specific agents with reduced adverse effect profiles.

Table 1: Comparative Analysis of Thiazole-Sulfonyl Piperazine Derivatives

Compound Biological Target Activity (IC~50~/K~i~) Selectivity Ratio (Target/Off-Target) Reference
Subject compound hCA II 57.7 µM >100 (hCA II vs. I, IX, XII)
Artemisinin-piperazine 37 SMMC-7721 cells 0.0025 µM 72 (vs. LO2 normal cells)
Combretastatin-A4 42 A549 cells 0.36 µM 3.0 (vs. HaCaT normal cells)
Compound 3a µ-Opioid receptor 50 mg/kg efficacy N/A (naloxone-reversible)

This table underscores the scaffold’s adaptability across therapeutic areas, with potency and selectivity modulated through strategic substituent placement.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFAETZQITUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the sulfonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and fluorophenyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Key structural analogs differ in the substitution pattern on the thiazole ring, which directly influences electronic and steric properties:

Compound Name Substituent on Thiazole Molecular Weight Key Properties Reference
Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate (Target) 4-Fluorophenyl 544.64* Moderate lipophilicity, enhanced metabolic stability due to fluorine
Ethyl 4-(4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate 2,4-Dichlorophenyl 569.48 Higher lipophilicity (Cl atoms), potential for increased cytotoxicity
Ethyl 4-(4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate 4-Ethoxyphenyl 544.64 Reduced electron-withdrawing effects (ethoxy group), altered solubility

*Molecular weight calculated based on formula C25H26FN4O5S2 .

  • Impact of Fluorine vs. Chlorine : The fluorine atom in the target compound reduces metabolic oxidation compared to chlorine, enhancing stability. However, dichlorophenyl analogs (e.g., ) may exhibit stronger target binding due to increased hydrophobicity and van der Waals interactions.

Variations in the Piperazine Core and Linker

Piperazine derivatives with modified sulfonyl or carbamoyl groups demonstrate divergent pharmacological profiles:

Compound Name Structural Variation Biological Relevance Reference
Ethyl 4-({4-[(3-cyano-2-thienyl)carbamoyl]phenyl}sulfonyl)piperazine-1-carboxylate Thienyl instead of thiazole Potential for altered kinase selectivity
Ethyl 4-[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]piperazine-1-carboxylate Glycyl linker and dual sulfonamide Enhanced solubility but reduced membrane permeability
1-(4-Fluorobenzyl)piperazine derivatives Fluorobenzyl-piperazine fragment Improved CNS penetration in kinase inhibitors
  • Thienyl vs. Thiazole : The thienyl analog may exhibit weaker hydrogen bonding due to the absence of a thiazole nitrogen, impacting target engagement.
  • Glycyl Linkers : Compounds with flexible glycine linkers (e.g., ) often show reduced potency due to conformational instability.

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

  • Target Compound : LogP ≈ 3.2 (predicted), moderate solubility in DMSO (>10 mM) due to sulfonyl and carboxylate groups .
  • Dichlorophenyl Analog : LogP ≈ 4.1, lower aqueous solubility but higher membrane permeability .
  • Ethoxyphenyl Analog : LogP ≈ 2.8, improved solubility but reduced blood-brain barrier penetration .

Metabolic Stability

  • Fluorine in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .
  • Dichlorophenyl derivatives may form reactive metabolites (e.g., chlorinated epoxides), increasing toxicity risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions:

  • Step 1 : Formation of the thiazole ring via cyclocondensation of thiourea derivatives with α-haloketones, as seen in analogous thiazole syntheses .
  • Step 2 : Carbamoylation of the sulfonylbenzene intermediate using coupling agents like EDCI/HOBt in DMF .
  • Step 3 : Piperazine ring functionalization via nucleophilic substitution or Buchwald-Hartwig amination for sulfonyl group attachment .
  • Purification : Column chromatography with EtOAc/MeOH (25:1, +0.25% Et₃N) is effective for isolating piperazine derivatives .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm piperazine ring substitution patterns and thiazole ring proton environments. Aromatic protons in the 4-fluorophenyl group appear as doublets (δ ~7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₂FN₅O₄S₂).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for thiazole-carbamoyl derivatives) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP and aqueous solubility, critical for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modifications : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to enhance target binding .
  • Piperazine Substitution : Introduce methyl or acetyl groups to the piperazine nitrogen to modulate pharmacokinetics (e.g., metabolic stability) .
  • Data Analysis : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 or EGFR) .

Q. What strategies resolve contradictory data in receptor binding assays?

  • Methodological Answer :

  • Orthogonal Assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding affinity and thermodynamics .
  • Control Experiments : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific interactions .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance of IC₅₀ differences across replicates .

Q. How can computational modeling guide experimental design for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Run 100-ns simulations in GROMACS to study stability in lipid bilayers, informing membrane permeability .
  • QSAR Models : Use partial least squares (PLS) regression to correlate substituent effects with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.